Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an isoquinoline derivative with a furoate ester, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoquinoline derivative, followed by its functionalization to introduce the dimethoxy and oxo groups. The final step involves the esterification of the furoate moiety with the functionalized isoquinoline derivative under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It can be studied for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects. Its unique structure could interact with specific biological targets, making it a candidate for drug development in areas such as cancer, neurodegenerative diseases, or infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical versatility allows for the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,7-dimethoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate
- Methyl 5,7-dimethoxy-4-oxo-1,2,3,4-tetrahydro-2-naphthalenecarboxylate
Uniqueness
Compared to similar compounds, Methyl 5-{[(10,11-dimethoxy-9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate stands out due to its unique combination of an isoquinoline derivative and a furoate ester. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H20N2O7 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 5-[(16,17-dimethoxy-19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-5-yl)oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C27H20N2O7/c1-32-20-9-6-17-22(25(20)33-2)26(30)29-19-7-4-14(12-18(19)16-10-11-28-23(17)24(16)29)35-13-15-5-8-21(36-15)27(31)34-3/h4-12H,13H2,1-3H3 |
InChI Key |
QUVLFPROYMTRCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)OCC6=CC=C(O6)C(=O)OC)OC |
Origin of Product |
United States |
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